1,1,1,2,2,3,3,4,4-Nonafluorohexane

Description

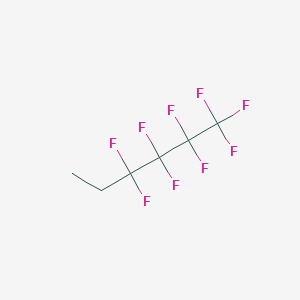

1,1,1,2,2,3,3,4,4-Nonafluorohexane (C₆H₅F₉) is a fluorinated alkane characterized by nine fluorine atoms substituted along its six-carbon chain. This compound is notable for its chemical stability, low polarizability, and resistance to radical-mediated degradation, making it valuable in applications such as lithium-oxygen (Li–O₂) battery electrolytes and as a precursor for synthesizing fluorinated thiols and other derivatives . Its structure—with fluorine atoms concentrated on carbons 1–4 and a terminal hydrogen or functional group—confers unique physicochemical properties distinct from both shorter and longer perfluoroalkyl compounds.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGGFPLAKRCINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)4(CH2)2H, C6H5F9 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459495 | |

| Record name | 1-(Perfluorobutyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38436-17-8 | |

| Record name | Nonafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Perfluorobutyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,1H,2H,2H-Nonafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluorohexane typically involves the fluorination of hexane derivatives. One common method is the electrochemical fluorination (ECF) process, where hexane is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound . Industrial production methods often involve large-scale ECF processes to ensure high yields and purity.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4-Nonafluorohexane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction, under extreme conditions, it can be oxidized to form perfluorinated carboxylic acids.

Major Products: The major products of these reactions are typically perfluorinated derivatives, which retain the high stability and inertness of the parent compound.

Scientific Research Applications

1,1,1,2,2,3,3,4,4-Nonafluorohexane finds applications in various fields:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluorohexane is primarily based on its chemical stability and inertness. The strong carbon-fluorine bonds prevent it from reacting with most biological molecules, making it an ideal candidate for applications where non-reactivity is crucial. Its molecular targets and pathways are minimal due to its inert nature .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Structural and Functional Group Variations

Methyl Perfluorobutyl Ether (C₅F₉OCH₃)

- Structure : Contains a methoxy group (-OCH₃) instead of a hydrogen at the terminal carbon.

- Properties: Lower boiling point (~150°C) compared to nonafluorohexane (predicted: 248.9°C) due to reduced molecular weight and weaker intermolecular forces .

- Applications: Used as a solvent and dielectric fluid, but less stable in radical-rich environments like Li–O₂ batteries compared to nonafluorohexane derivatives .

1H,1H,2H,2H-Perfluorohexyl Bromide (C₆H₄F₉Br)

- Structure : Bromine atom replaces the terminal hydrogen.

- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution reactions (e.g., synthesis of fluorinated thiols) .

- Applications: Intermediate in organofluorine synthesis; however, bromine introduces higher toxicity risks compared to nonafluorohexane .

3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-thiol (C₆H₅F₉S)

Physicochemical Properties

Key Observations :

Reactivity and Stability

- Hydrodefluorination (HDF): Nonafluorohexane undergoes exhaustive HDF under mild conditions (50°C) with trihexylsilane and carborane catalysts, yielding partially fluorinated products. In contrast, longer perfluoroalkyl chains (e.g., perfluorooctane) require harsher conditions due to stronger C–F bonds .

- Radical Resistance: As an electrolyte additive in Li–O₂ batteries, nonafluorohexane derivatives resist superoxide radical (O₂⁻) degradation better than non-fluorinated ethers like TEGDME .

Biological Activity

1,1,1,2,2,3,3,4,4-Nonafluorohexane (C₆H₅F₉) is a perfluorinated compound known for its unique chemical properties and biological implications. Its molecular weight is approximately 248.09 g/mol. The compound is characterized by strong carbon-fluorine bonds which contribute to its chemical inertness and stability under various conditions. This article explores the biological activity of this compound through a review of relevant literature and empirical studies.

The strong carbon-fluorine bonds in this compound render it largely inert to most biological reactions. This stability makes it suitable for applications where non-reactivity is desired. The compound can participate in limited chemical reactions under specific conditions such as nucleophilic substitutions and oxidation processes.

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅F₉ |

| Molecular Weight | 248.09 g/mol |

| Boiling Point | 56 °C |

| Density | 1.64 g/cm³ |

| Solubility in Water | Insoluble |

Biological Applications

Despite its inert nature, research indicates potential applications in biology and medicine:

- Drug Delivery Systems : Due to its stability and low reactivity with biological molecules, it is being explored as a medium for drug delivery systems.

- Imaging Agents : Its properties are advantageous for use in imaging techniques where non-reactivity is critical.

- Solvent in Organic Synthesis : It serves as a solvent in reactions requiring a stable environment.

Toxicological Studies

Limited studies have investigated the toxicological aspects of this compound. Its non-reactive nature suggests a low toxicity profile; however:

- Inhalation Studies : Research on similar perfluorinated compounds indicates that prolonged exposure may lead to health risks such as respiratory issues or other systemic effects .

- Developmental Toxicity : Comparisons with n-Hexane suggest potential developmental impacts under certain exposure conditions; however, specific studies on nonafluorohexane are scarce.

Case Study 1: Occupational Exposure

A study assessing occupational exposure to n-Hexane found significant health risks associated with inhalation and skin absorption among workers in small industries. While direct studies on nonafluorohexane are lacking, the findings underscore the need for caution with perfluorinated compounds due to their persistence in biological systems .

Case Study 2: Solvent Properties

Research evaluating the use of nonafluorohexane as an alternative solvent demonstrated favorable vapor-liquid equilibrium characteristics when mixed with octane. This study highlighted its potential utility in industrial applications where traditional solvents pose environmental concerns.

Comparative Analysis

To better understand the implications of using this compound in various applications compared to other compounds:

Table 2: Comparison with Similar Compounds

| Compound | Reactivity Level | Applications |

|---|---|---|

| 1H-Perfluorohexyl iodide | Moderate | Organic synthesis |

| 1H-Perfluoro-6-propoxyhexane | High | Solvent and reagent |

| 1H-Perfluorobutanesulfonyl fluoride | High | Sulfonylation reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.